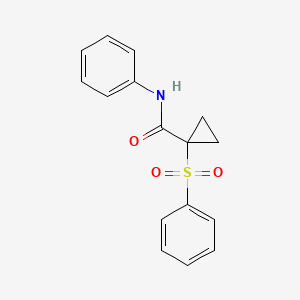

1-(benzenesulfonyl)-N-phenylcyclopropane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Benzenesulfonyl)-N-phenylcyclopropane-1-carboxamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antitumor, and antiviral effects. This compound is characterized by the presence of a benzenesulfonyl group attached to a cyclopropane ring, which is further connected to a phenylcarboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Mecanismo De Acción

Target of Action

Similar compounds such as sulfoxone and benzenesulfinic acid have been found to inhibit bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth .

Mode of Action

The compound likely interacts with its target through a mechanism similar to other sulfonyl derivatives. It acts as a competitive inhibitor, binding to the active site of the enzyme and preventing the normal substrate, para-aminobenzoic acid (PABA), from binding . This inhibits the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The compound affects the folic acid synthesis pathway in bacteria. By inhibiting the enzyme dihydropteroate synthetase, it prevents the conversion of PABA into dihydropteroate, a precursor of folic acid . This disrupts the production of essential metabolites, leading to inhibited bacterial growth .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of a compound are crucial in determining its bioavailability . These properties can be influenced by factors such as the compound’s chemical structure, its interactions with biological membranes, and its susceptibility to metabolic enzymes .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth. By competitively inhibiting the enzyme dihydropteroate synthetase, the compound disrupts the synthesis of folic acid, an essential metabolite for bacterial growth . This leads to a decrease in bacterial population, thereby exerting its antibacterial effect .

Action Environment

The efficacy and stability of “1-(benzenesulfonyl)-N-phenylcyclopropane-1-carboxamide” can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the bacterial strain (such as resistance mechanisms) . Understanding these factors is crucial for optimizing the compound’s antibacterial activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-N-phenylcyclopropane-1-carboxamide typically involves the reaction of benzenesulfonyl chloride with N-phenylcyclopropane-1-carboxamide in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The base, often triethylamine or pyridine, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts such as palladium or copper can enhance the reaction efficiency and selectivity.

Análisis De Reacciones Químicas

Types of Reactions

1-(Benzenesulfonyl)-N-phenylcyclopropane-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(Benzenesulfonyl)-N-phenylcyclopropane-1-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antibacterial and antitumor properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Comparación Con Compuestos Similares

Similar Compounds

Benzenesulfonamide: A simpler sulfonamide with similar biological activities.

N-Phenylcyclopropane-1-carboxamide: Lacks the sulfonyl group but shares the cyclopropane and phenylcarboxamide moieties.

Sulfanilic acid: Another sulfonamide with different structural features.

Uniqueness

1-(Benzenesulfonyl)-N-phenylcyclopropane-1-carboxamide is unique due to the presence of both the benzenesulfonyl and cyclopropane groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Actividad Biológica

Overview

4-(3,4-Difluoroanilino)-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Characterized by its difluoroaniline moiety attached to a 4-oxobutanoic acid backbone, this compound has been investigated for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

- Molecular Formula : C10H8F2O3

- Molecular Weight : Approximately 214.17 g/mol

- Physical State : Typically appears as a white to pale pink solid

- Melting Point : Ranges from 113°C to 119°C

- Boiling Point : Approximately 366.7°C

The biological activity of 4-(3,4-difluoroanilino)-4-oxobutanoic acid is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in key signaling pathways:

- Target Proteins : Interacts with mTOR, EGFR, iNOS, MAP2K1, FGFR, and TGFB1.

- Biochemical Pathways : Influences pathways such as:

- mTOR signaling pathway

- EGFR signaling pathway

- Nitric oxide signaling pathway

- MAPK signaling pathway

- FGFR signaling pathway

These interactions can lead to modulation of cell growth, proliferation, and survival, making it a candidate for further therapeutic exploration.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : Demonstrated potential in reducing inflammation through modulation of cytokine production and immune response.

- Anticancer Properties : Shown to inhibit cancer cell proliferation in various studies, suggesting a role in cancer therapy.

- Antimicrobial Activity : Exhibits effects against certain bacterial strains, indicating potential use as an antimicrobial agent.

Case Studies and Research Findings

Several studies have explored the biological effects of 4-(3,4-difluoroanilino)-4-oxobutanoic acid:

-

Anti-inflammatory Study :

- A study conducted on murine models indicated that treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

- Results showed a decrease in paw edema in treated animals compared to controls.

-

Anticancer Activity :

- In vitro assays demonstrated that the compound inhibited the growth of various cancer cell lines (e.g., breast cancer and colon cancer), with IC50 values indicating potent activity.

- Mechanistic studies revealed that the compound induces apoptosis in cancer cells through activation of caspase pathways.

-

Antimicrobial Efficacy :

- The compound was tested against Gram-positive and Gram-negative bacteria, showing notable inhibition zones in agar diffusion assays.

- Minimum inhibitory concentrations (MIC) were determined for several bacterial strains.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 4-(3,4-difluoroanilino)-4-oxobutanoic acid, a comparison with structurally similar compounds was conducted:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(2,4-Difluorobenzoyl)propionic Acid | C10H8F2O3 | Similar structure but different functional groups |

| 4-(2,6-Difluorophenyl)-4-oxobutanoic Acid | C10H8F2O3 | Variation in fluorine substitution |

| Benzenebutanoic Acid | C10H9O2 | Lacks fluorine substitutions but shares core structure |

These comparisons highlight the distinct biological activity profile attributed to the difluorophenyl attachment and its implications for therapeutic development.

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-N-phenylcyclopropane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S/c18-15(17-13-7-3-1-4-8-13)16(11-12-16)21(19,20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNLMQCKKDLMKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(=O)NC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.